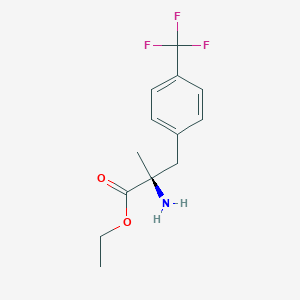
Alanine, 2-methyl-3-(P-trifluoromethylphenyl), ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alanine, 2-methyl-3-(P-trifluoromethylphenyl), ethyl ester is a synthetic compound with the molecular formula C13H16F3NO2 and a molecular weight of 275.268 g/mol . This compound is a derivative of alanine, an amino acid, and features a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethyl ester group. The presence of the trifluoromethyl group imparts unique chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of Alanine, 2-methyl-3-(P-trifluoromethylphenyl), ethyl ester typically involves the esterification of the corresponding amino acid. One common method involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane at room temperature . This method is advantageous due to its mild reaction conditions and high yields. Industrial production methods may involve similar esterification processes but on a larger scale, ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Alanine, 2-methyl-3-(P-trifluoromethylphenyl), ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the ester group or the trifluoromethyl group.
Substitution: The trifluoromethyl group can participate in substitution reactions, often using reagents like halogens or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Applications De Recherche Scientifique
Alanine, 2-methyl-3-(P-trifluoromethylphenyl), ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein folding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Alanine, 2-methyl-3-(P-trifluoromethylphenyl), ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The ethyl ester group can facilitate the compound’s transport across cell membranes, enhancing its bioavailability .
Comparaison Avec Des Composés Similaires
Similar compounds include other amino acid derivatives with trifluoromethyl groups, such as (S)-α-ethynyl 3,3,3-trifluoro alanine ethyl ester . Compared to these compounds, Alanine, 2-methyl-3-(P-trifluoromethylphenyl), ethyl ester offers unique properties due to its specific structural arrangement, making it particularly useful in certain applications. The trifluoromethyl group provides increased stability and hydrophobicity, which can be advantageous in various chemical and biological contexts .
Propriétés
Formule moléculaire |
C13H16F3NO2 |
|---|---|
Poids moléculaire |
275.27 g/mol |
Nom IUPAC |
ethyl (2S)-2-amino-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C13H16F3NO2/c1-3-19-11(18)12(2,17)8-9-4-6-10(7-5-9)13(14,15)16/h4-7H,3,8,17H2,1-2H3/t12-/m0/s1 |
Clé InChI |
QQHHIHQGAHSEME-LBPRGKRZSA-N |
SMILES isomérique |
CCOC(=O)[C@](C)(CC1=CC=C(C=C1)C(F)(F)F)N |
SMILES canonique |
CCOC(=O)C(C)(CC1=CC=C(C=C1)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(1S,3S,3aS,6aR)-5'-fluoro-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12635513.png)
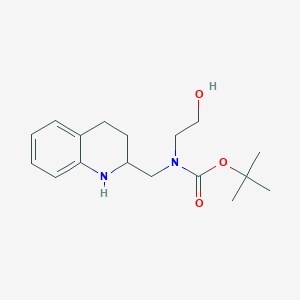
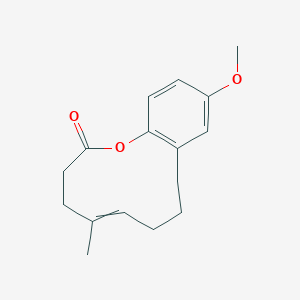
![2-[(2-Bromophenyl)sulfonyl]pyridine](/img/structure/B12635534.png)
![4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidine-1,4-diol](/img/structure/B12635542.png)
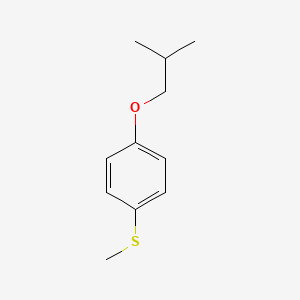
![Methyl 8-chloro-4-(2-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12635557.png)
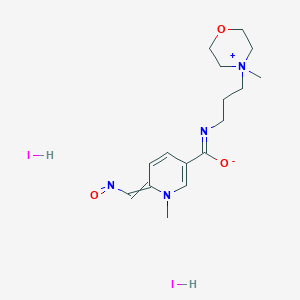
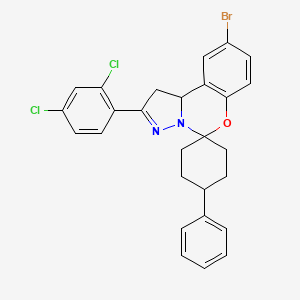
![7-Oxa-12-thiaspiro[5.6]dodecan-3-one](/img/structure/B12635587.png)
![14-{[tert-Butyl(dimethyl)silyl]oxy}tetradecan-2-one](/img/structure/B12635589.png)
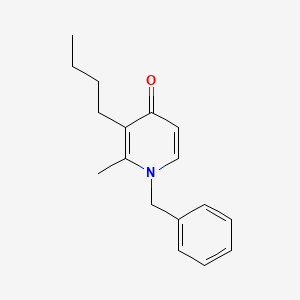
![4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one](/img/structure/B12635596.png)
